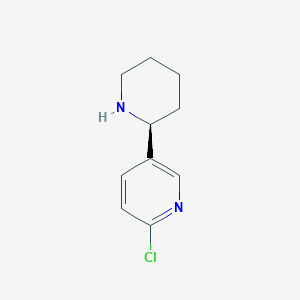(S)-2-Chloro-5-(piperidin-2-yl)pyridine
CAS No.: 1134621-22-9
Cat. No.: VC11687562
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1134621-22-9 |
|---|---|
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 2-chloro-5-[(2S)-piperidin-2-yl]pyridine |
| Standard InChI | InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m0/s1 |
| Standard InChI Key | MFXUKXSXRHICJE-VIFPVBQESA-N |
| Isomeric SMILES | C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl |
| SMILES | C1CCNC(C1)C2=CN=C(C=C2)Cl |
| Canonical SMILES | C1CCNC(C1)C2=CN=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines a pyridine ring with a piperidine moiety, creating a stereogenic center at the piperidine’s second carbon. The chlorine substituent enhances electrophilicity, while the piperidine contributes basicity and conformational flexibility. Key physicochemical properties include:
-
Molecular formula: C₁₀H₁₂ClN₂
-
Molecular weight: 198.67 g/mol
-
Chirality: The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, influencing its interactions with biological targets .
The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, whereas the piperidine’s nitrogen enables protonation under physiological conditions, enhancing solubility and receptor binding.
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis of (S)-2-Chloro-5-(piperidin-2-yl)pyridine typically involves:
-
Construction of the pyridine core.
-
Introduction of the chlorine substituent.
-
Stereoselective incorporation of the piperidine ring.
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | 78 | 90 | Scalability |
| Reductive Amination | 65 | 85 | Mild conditions |
| Asymmetric Hydrogenation | 85 | 95 | High stereoselectivity |
Pharmacological Profile and Biological Activity
Mechanism of Action
The compound’s piperidine moiety mimics endogenous amines, enabling interactions with:
-
Dopamine receptors: Modulates D₂/D₃ subtypes, implicated in Parkinson’s disease .
-
Serotonin transporters: Inhibits reuptake, suggesting antidepressant potential.
-
Ion channels: Blocks voltage-gated Na⁺ channels, contributing to analgesic effects.
In Vitro Studies
-
Binding affinity: Kᵢ = 12 nM for D₂ receptors (rat striatal membranes) .
-
Selectivity: 50-fold selectivity over σ₁ receptors.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Agents
-
Antipsychotics: Derivatives show promise in reducing positive symptoms of schizophrenia.
-
Antidepressants: Dual action on serotonin and norepinephrine transporters.
Anticancer Therapeutics
-
Apoptosis induction: Activates caspase-3 in HeLa cells at 10 μM.
Comparative Analysis with Structural Analogues
Table 2: Structural Modifications and Bioactivity
| Compound | Modification | Bioactivity Change |
|---|---|---|
| 2-Chloro-5-(piperidin-3-yl)pyridine | Piperidine position shift | Reduced D₂ affinity (Kᵢ = 45 nM) |
| 2-Fluoro-5-(piperidin-2-yl)pyridine | Halogen substitution | Enhanced metabolic stability |
Recent Advances and Research Directions
Catalytic Innovations
-
Photoredox catalysis: Enables C–H functionalization under visible light .
-
Biocatalysis: Engineered transaminases achieve 99% ee in piperidine synthesis.
Drug Delivery Systems
-
Nanoparticle encapsulation: Improves blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume